N-cyclopropyl-2-(4-(4-(methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide
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Description
N-cyclopropyl-2-(4-(4-(methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C13H16N6O4S and its molecular weight is 352.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aimed at developing antimicrobial agents. This research signifies the potential of such compounds in combating microbial resistance through novel synthetic pathways. The synthesized compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising results against various strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticonvulsant Agents
Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety to explore their anticonvulsant activity. This work demonstrates the compound's potential in developing treatments for neurological disorders, with several synthesized compounds showing significant protection against induced convulsions (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Aldose Reductase Inhibitors and Antioxidant Activity
Alexiou and Demopoulos (2010) reported on the synthesis of phenylsulfonamide derivatives to evaluate their role as aldose reductase inhibitors (ARIs) and their antioxidant activity. These compounds, particularly those introducing a difluorophenolic group, showed significant ARIs activity and potent antioxidant potential, underlining their utility in managing diabetic complications (Alexiou & Demopoulos, 2010).
Antimalarial Activity Against COVID-19
Fahim and Ismael (2021) investigated the antimalarial activity of N-(phenylsulfonyl)acetamide derivatives against COVID-19 using computational calculations and molecular docking studies. This innovative approach aimed at repurposing antimalarial sulfonamides for COVID-19 treatment, highlighting the compound's versatile therapeutic potential (Fahim & Ismael, 2021).
Enzyme Inhibitory Potential
Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamide derivatives, focusing on α-glucosidase and acetylcholinesterase inhibitors. These findings emphasize the compound's relevance in addressing diseases related to enzyme dysfunction, offering a foundation for developing novel therapeutic agents (Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019).
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[4-(methanesulfonamido)phenyl]-5-oxotetrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4S/c1-24(22,23)15-10-4-6-11(7-5-10)19-13(21)18(16-17-19)8-12(20)14-9-2-3-9/h4-7,9,15H,2-3,8H2,1H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSHHJVVKLIAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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